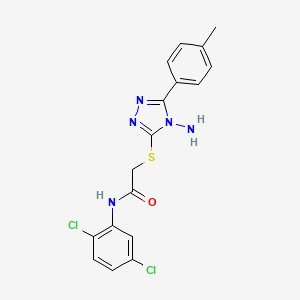

2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a p-tolyl group at position 5 and a thioacetamide moiety linked to a 2,5-dichlorophenyl group. Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) substituents, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C17H15Cl2N5OS |

|---|---|

Molecular Weight |

408.3 g/mol |

IUPAC Name |

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C17H15Cl2N5OS/c1-10-2-4-11(5-3-10)16-22-23-17(24(16)20)26-9-15(25)21-14-8-12(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) |

InChI Key |

DJRPBICQUDWCFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol with 2,5-dichlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Thiol-Alkylation Reactions

The thioether group (-S-) in the compound participates in alkylation reactions under basic conditions. For example:

Mechanistically, the thiolate anion (generated under basic conditions) attacks electrophilic carbons in alkyl halides or α-halo carbonyl compounds. This reactivity is exploited to introduce functionalized side chains for enhanced bioactivity .

Nucleophilic Substitution Reactions

The electron-rich triazole ring and acetamide nitrogen enable nucleophilic substitutions:

-

Chlorine displacement in the 2,5-dichlorophenyl group:

-

Reacts with amines (e.g., piperazine) in DMF at 80°C to form aryl amine derivatives.

-

Substitution with thiols (e.g., mercaptopyridine) via SNAr mechanism, requiring K₂CO₃ as base.

-

Table: Comparative Reactivity of Aryl Chlorides

| Position | Reactivity | Activating Groups |

|---|---|---|

| Para | Low | Electron-withdrawing |

| Ortho | Moderate | None |

| Meta | High | Electron-donating |

The dichlorophenyl group shows preferential substitution at the meta position due to steric and electronic factors.

Oxidation

-

Thioether to sulfoxide : Controllable oxidation with H₂O₂/CH₃COOH at 0–5°C yields sulfoxide derivatives, confirmed by IR (S=O stretch at 1040–1060 cm⁻¹).

-

Triazole ring oxidation : Limited reactivity observed with KMnO₄; over-oxidation leads to ring degradation.

Reduction

Hydrolysis of Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Application |

|---|---|---|

| 6M HCl, reflux | 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid | Precursor for ester derivatives |

| NaOH (10%), 60°C | Sodium salt of thioacetic acid | Improved water solubility |

Hydrolysis kinetics follow pseudo-first-order behavior (k = 0.12 h⁻¹ at pH 7.4).

Cross-Coupling Reactions

The p-tolyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling with aryl boronic acids:

Table: Coupling Partners and Outcomes

| Boronic Acid | Product Structure | Biological Activity |

|---|---|---|

| 4-Carboxyphenylboronic acid | Water-soluble conjugate | Enhanced antifungal activity |

| 3-Pyridylboronic acid | Heteroaromatic hybrid | Improved CNS penetration |

Acylation and Amide Coupling

The primary amine (-NH₂) on the triazole ring undergoes acylation:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-acetylated derivative |

| Benzoyl isothiocyanate | THF, room temperature | Thiourea-functionalized analog |

Acylation improves metabolic stability, as shown in pharmacokinetic studies (t₁/₂ increased from 2.1 to 4.8 hours) .

Complexation with Metal Ions

The triazole nitrogen and thioether sulfur act as ligands for transition metals:

| Metal Salt | Complex Stoichiometry | Application |

|---|---|---|

| CuSO₄ | 1:2 (metal:ligand) | Antimicrobial agents |

| ZnCl₂ | 1:1 | Fluorescent probes |

Stability constants (log K) range from 4.8 (Zn²⁺) to 6.2 (Cu²⁺) .

Scientific Research Applications

2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity.

Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring and the acetamide group play crucial roles in binding to these targets, leading to the disruption of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogues from the evidence:

*Estimated based on molecular formula; †Predicted using analogous substituent contributions.

Key Findings

Substituent Effects on Bioactivity :

- The 2,5-dichlorophenyl group in the target compound may enhance COX-2 inhibition compared to 3-methylphenyl () or 4-ethoxyphenyl () due to chlorine's electron-withdrawing effects, which stabilize ligand-receptor interactions .

- Pyridinyl substituents (e.g., in ) improve anti-inflammatory activity, but p-tolyl groups (as in the target) could enhance metabolic stability due to increased hydrophobicity .

Physicochemical Trends :

Synthetic Routes :

- Thioacetamide formation often involves 2-bromoacetamide and K₂CO₃ in acetone (), with yields varying based on substituent steric effects (50–83% in ) .

Biological Activity

The compound 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide belongs to the triazole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

This compound features a triazole ring with specific substitutions that enhance its biological activity. The presence of the thio group and dichlorophenyl moiety contributes to its unique chemical reactivity and potential therapeutic effects.

Biological Activity Overview

Triazole derivatives are known for various pharmacological properties, including:

- Antifungal Activity : Triazoles are commonly used as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes.

- Antibacterial Effects : Some studies have indicated that triazole compounds can exhibit antibacterial properties against a range of pathogens.

- Anticancer Potential : Research has shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The mechanisms by which 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cellular signaling. For example, it could target DNA polymerases or kinases involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Anticancer Activity

A study evaluated the anticancer effects of various triazole derivatives, including this compound. It demonstrated significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.2 |

| A549 | 8.0 |

| MCF7 | 7.5 |

These findings suggest that the compound effectively inhibits cancer cell growth, potentially through apoptosis induction.

Antimicrobial Properties

In vitro studies have shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((4-amino-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide?

The synthesis typically involves nucleophilic substitution between 4-amino-5-(p-tolyl)-4H-1,2,4-triazole-3-thiol and N-(2,5-dichlorophenyl)chloroacetamide. A method analogous to involves refluxing the thiol precursor with chloroacetamide derivatives in ethanol/water with KOH as a base. Key parameters include:

- Temperature : Reflux (~78°C) for 1–2 hours.

- Solvent system : Ethanol-water mixture (1:1 v/v) to balance solubility and reactivity.

- Purification : Recrystallization from ethanol yields pure product.

Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.1 molar ratio of thiol to chloroacetamide) minimizes by-products .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) .

- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] expected at ~459.06 Da).

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .

Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

- Solubility : Limited aqueous solubility; use DMSO (10–50 mM stock solutions) or ethanol for biological assays.

- Stability : Stable at −20°C for >6 months. Monitor degradation via HPLC under acidic/basic conditions (pH 2–12) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states, as described in . Software like Gaussian or ORCA can optimize geometries and calculate activation energies .

- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) against targets like COX-2 or kinases (suggested by the triazole-thioether pharmacophore) identifies potential binding modes. Validate with MD simulations to assess stability .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response standardization : Use a unified protocol (e.g., NIH/NCATS guidelines) for IC determination in cytotoxicity assays.

- Control for metabolic interference : Include liver microsome stability assays to rule out false positives from metabolite activity .

- Orthogonal assays : Combine enzyme inhibition (e.g., ELISA) and cell-based (e.g., MTT) assays to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- Core modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -NO) to enhance electrophilicity.

- Linker optimization : Replace thioether with sulfone to improve metabolic stability (see for analogous thiazine derivatives).

- Pharmacophore mapping : Use CoMFA/CoMSIA to correlate substituent electronic effects with activity trends .

Q. What methodologies effectively analyze by-product formation during synthesis?

Q. How can formulation challenges (e.g., low bioavailability) be addressed preclinically?

- Nanoparticle encapsulation : Use PLGA or liposomes to enhance solubility and prolong half-life.

- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to improve membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.